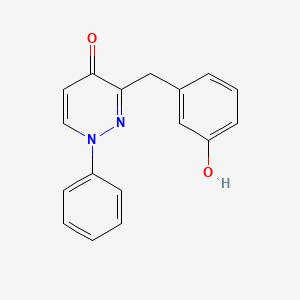![molecular formula C9H19NO B13879474 [1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
[1-(Propylamino)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Propylamino)cyclopentyl]methanol: is a chemical compound with the molecular formula C9H19NO. It is a clear, colorless liquid with a molecular weight of 157.25 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with propylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is essential for its use in pharmaceutical and other high-precision applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Propylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Propylamino)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(Propylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[3-[(3,4-dimethylcyclohexyl)oxy]-1-(propylamino)cyclopentyl}methanol: This compound shares a similar cyclopentyl structure but with additional substituents that may alter its reactivity and applications.
Cyclopentylamine: A simpler analog that lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: [1-(Propylamino)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring, a propylamino group, and a hydroxyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various environments.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
[1-(propylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 |
Clave InChI |
GBSMUXGBEYANII-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1(CCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



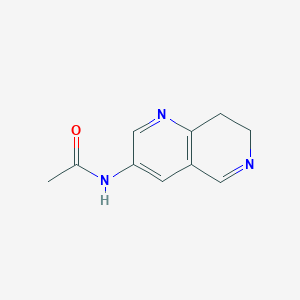
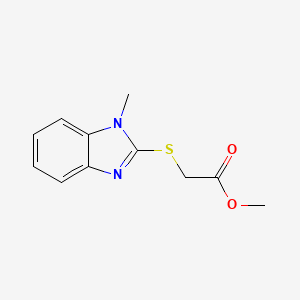
![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)

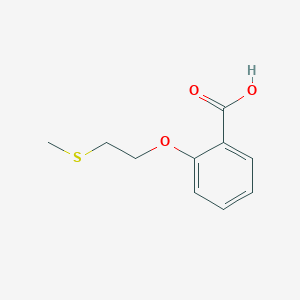

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

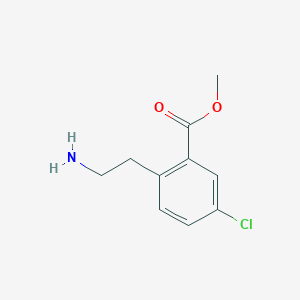


![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
